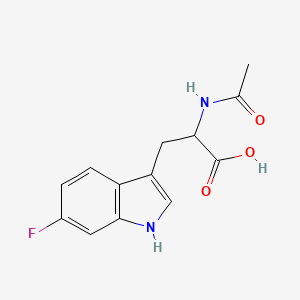

2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid

Description

2-Acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid is a fluorinated indole derivative with the molecular formula C₁₃H₁₃FN₂O₃ and a molecular weight of 264.25 g/mol . It is structurally characterized by a 6-fluoro substitution on the indole ring and an acetamido-propanoic acid side chain. Key physical properties include a melting point of 179–182°C and a predicted boiling point of 588.6±50.0°C . Its density is estimated at 1.395±0.06 g/cm³, and its acid dissociation constant (pKa) is 3.51±0.10, suggesting moderate solubility in aqueous environments .

Properties

IUPAC Name |

2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O3/c1-7(17)16-12(13(18)19)4-8-6-15-11-5-9(14)2-3-10(8)11/h2-3,5-6,12,15H,4H2,1H3,(H,16,17)(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQOOWDYWORKME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CNC2=C1C=CC(=C2)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 6-fluoroindole and L-serine.

Formation of Intermediate: The 6-fluoroindole undergoes a reaction with L-serine in the presence of a suitable catalyst to form an intermediate compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process would include:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Purification: Employing purification techniques such as crystallization, filtration, and chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

- This compound serves as a versatile building block for synthesizing more complex organic molecules. Its functional groups enable it to participate in various chemical reactions, such as oxidation, reduction, and substitution reactions. For instance, the fluorine atom can be substituted with different nucleophiles to create diverse derivatives.

Reactions Involved

- Oxidation : Can yield carboxylic acids or ketones using agents like potassium permanganate.

- Reduction : Can produce alcohols or amines with reducing agents like sodium borohydride.

- Substitution : The fluorine atom can be replaced by other functional groups.

Biological Research

Potential Biological Activities

- 2-Acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid has been investigated for its potential antiviral , anticancer , and anti-inflammatory properties. The indole structure is known for its biological significance, making this compound a candidate for further exploration in pharmacology.

Mechanism of Action

- The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various biochemical pathways involved in cell signaling and metabolism.

Medicinal Applications

Therapeutic Investigations

- Research into this compound's therapeutic applications includes its role in treating diseases associated with inflammation and cancer. Its unique chemical properties may allow it to act on specific pathways that are disrupted in these conditions .

Case Studies

Industrial Applications

Material Development

Mechanism of Action

The mechanism of action of 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of acetamido-substituted propanoic acids, which are structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen . Below is a detailed comparison with key analogs:

Table 1: Structural and Physical Comparison

Key Observations:

Substituent Effects: Halogenation: The 6-fluoro substitution in the target compound enhances lipophilicity compared to the unsubstituted indole analog (USP Related Compound B) . Methoxy vs. Fluoro: The 6-methoxy analog (276.29 g/mol) has a higher molecular weight than the 6-fluoro derivative (264.25 g/mol), likely due to the bulkier methoxy group .

The 3-fluoro-4-hydroxyphenyl variant (219858-64-7) replaces the indole with a simpler aromatic system, prioritizing phenolic and fluorinated interactions .

The methyl-imidazole analog (N-Acetyl-3-methylhistidine) is linked to prostate cancer biomarkers, highlighting the role of heterocyclic substitutions in modulating biological pathways .

Physical Properties :

- The target compound’s melting point (179–182°C) is significantly higher than typical NSAIDs (e.g., ibuprofen melts at 75–77°C), likely due to stronger intermolecular interactions from the indole and acetamido groups .

Research Implications

Biological Activity

2-Acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid (CAS Number: 81024-49-9) is a synthetic compound belonging to the indole derivatives class, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology, neurobiology, and anti-inflammatory treatments.

The molecular formula of 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid is , with a molecular weight of 264.25 g/mol. The presence of a fluorine atom at the 6-position of the indole ring significantly influences its biological activity and chemical reactivity.

Anticancer Properties

Research indicates that compounds with indole structures often exhibit anticancer properties. A study highlighted that derivatives of indole can inhibit cancer cell proliferation by targeting various signaling pathways involved in tumor growth. For example, 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid has been tested against several human tumor cell lines, showing promising antiproliferative effects with IC50 values in the nanomolar range .

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neuroinflammation. Its ability to modulate pathways related to neuroinflammation suggests it may serve as a therapeutic agent for neurodegenerative diseases. In particular, studies have indicated that the compound can influence the activation of microglia and reduce inflammatory responses in neuronal tissues .

Anti-inflammatory Activity

The anti-inflammatory properties of 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid have been linked to its interaction with various cytokines and inflammatory mediators. Research has shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of chronic inflammatory diseases .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including:

- Enzymatic Inhibition : It may inhibit cyclin-dependent kinases (CDKs), which are essential for cell cycle regulation.

- Receptor Modulation : The compound can bind to receptors involved in immune response modulation, potentially influencing T-cell activation and proliferation.

Study on Anticancer Activity

In a recent study examining various indole derivatives, 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid was found to exhibit significant cytotoxicity against breast cancer cell lines (MCF7 and MDA-MB-231). The results showed an IC50 value of approximately 50 nM, indicating potent anticancer properties .

Neuroinflammation Model

In vivo studies using mouse models of multiple sclerosis demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers and improved neurological function. The study concluded that its neuroprotective effects could be attributed to its ability to modulate microglial activation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Acetamido-3-(1H-indol-3-yl)propanoic acid | Lacks fluorine atom | Moderate anticancer activity |

| 2-Acetamido-3-(5-fluoro-1H-indol-3-yl)propanoic acid | Fluorine at different position | Similar anti-inflammatory effects |

| 2-Acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid | Fluorine at 6-position enhances activity | Strong anticancer and neuroprotective effects |

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2-acetamido-3-(6-fluoro-1H-indol-3-yl)propanoic acid, and how can purity be ensured?

- Methodological Answer : Synthesis typically involves:

Indole Fluorination : Introduce fluorine at the 6-position via electrophilic substitution or directed metalation.

Side-Chain Assembly : Couple the fluorinated indole with a protected amino acid precursor (e.g., Boc-protected alanine) using carbodiimide-based coupling reagents .

Deprotection : Remove the Boc group under acidic conditions (e.g., TFA) to yield the free amine.

Acetylation : React the amine with acetyl chloride or acetic anhydride to form the acetamido group.

- Purity Assurance : Use reverse-phase HPLC with UV detection (λ = 254 nm) and optimize gradient elution. Confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR .

Q. What spectroscopic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign indole protons (δ 7.0–7.5 ppm), fluoro-substituted aromatic signals (δ 6.8–7.2 ppm), and acetamido methyl group (δ 1.9–2.1 ppm). Use DEPT-135 for carbon assignment .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) with <2 ppm error.

- X-ray Crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding (e.g., between acetamido and carboxyl groups) .

Q. What safety precautions are essential when handling this compound during experiments?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for powder handling.

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis. Avoid exposure to moisture and light .

- Spill Response : Neutralize acidic residues with sodium bicarbonate; collect solid waste in certified containers for incineration .

Advanced Research Questions

Q. How can computational methods improve the synthesis design of this compound?

- Methodological Answer :

- Reaction Path Optimization : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to predict intermediates and transition states. ICReDD’s hybrid computational-experimental workflow reduces trial-and-error by narrowing optimal conditions (e.g., solvent polarity, temperature) .

- Machine Learning : Train models on PubChem data (e.g., reaction yields of fluorinated indoles) to predict coupling efficiency and side-product formation .

Q. How to resolve discrepancies in reported bioactivity data for fluorinated indole derivatives?

- Methodological Answer :

- Comparative Assays : Test the compound against analogs (e.g., 6-methoxy or 6-bromo derivatives) under standardized conditions (e.g., IC₅₀ in cancer cell lines) to isolate substituent effects .

- Meta-Analysis : Aggregate data from PubChem and ChEMBL, adjusting for variables like assay type (e.g., fluorescence vs. radioligand binding) and cell line specificity .

Q. What strategies optimize enantiomeric purity in the synthesis of chiral indole derivatives?

- Methodological Answer :

- Chiral Catalysis : Use Evans’ oxazaborolidine catalysts for asymmetric indole alkylation (≥95% ee) .

- Dynamic Resolution : Employ enzymatic kinetic resolution (e.g., lipase-mediated acetylation) to separate enantiomers .

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column, hexane:isopropanol gradient) .

Q. What role does the fluorine substituent play in the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Simulate binding to tryptophan 2,3-dioxygenase (TDO) using AutoDock Vina. Fluorine’s electronegativity enhances hydrogen bonding with active-site residues (e.g., His328) .

- SAR Studies : Compare inhibition constants (Kᵢ) of 6-fluoro vs. 6-H analogs to quantify fluorine’s contribution to potency .

Data Contradiction Analysis

Q. How to address conflicting solubility data in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Profiling : Conduct shake-flask experiments in buffered solutions (pH 1–10) and logP calculations (e.g., XLogP3 via PubChem). Discrepancies often arise from protonation state (carboxyl group pKa ≈ 2.5) .

- Co-Solvent Screening : Test DMSO-water mixtures (10–90% v/v) to identify optimal solubilization conditions for biological assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.